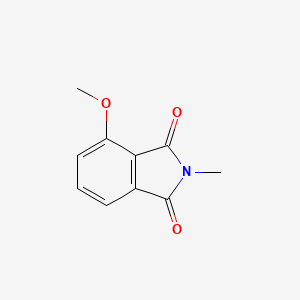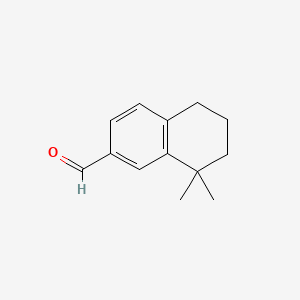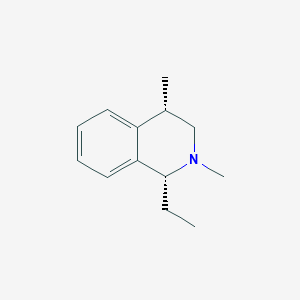
5-Hydroxy-2-isopropylisoindolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-isopropylisoindolin-1-one is a compound belonging to the class of isoindolinones, which are known for their diverse biological activities and applications in various fields. This compound features a hydroxy group at the 5th position and an isopropyl group at the 2nd position on the isoindolinone scaffold, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-isopropylisoindolin-1-one can be achieved through several methods. One common approach involves the photodecarboxylative addition of carboxylates to phthalimide derivatives in aqueous media, followed by acid-catalyzed dehydration to furnish the desired isoindolinone . This method is advantageous due to its high efficiency and yields.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure scalability and cost-effectiveness. The use of ultrasonic irradiation has been reported to improve reaction rates, yields, and selectivity, making it a viable option for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2-isopropylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and appropriate solvents like dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-isopropylisoindolin-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-isopropylisoindolin-1-one involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it has been shown to interact with dopamine receptors, which are involved in neurological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-2-carboxylate share structural similarities with 5-Hydroxy-2-isopropylisoindolin-1-one.
Isoindoline-1,3-dione Derivatives: These compounds, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, are also similar in structure and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
5-hydroxy-2-propan-2-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H13NO2/c1-7(2)12-6-8-5-9(13)3-4-10(8)11(12)14/h3-5,7,13H,6H2,1-2H3 |
InChI-Schlüssel |
YRNRMYFHXRSFKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CC2=C(C1=O)C=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Propyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11907786.png)




![(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine](/img/structure/B11907811.png)
![3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11907814.png)

![2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile](/img/structure/B11907830.png)
